5-Fluoro-2-mercaptobenzoic acid
Overview
Description
5-Fluoro-2-mercaptobenzoic acid (5-fluoro-2-sulfanylbenzoic acid) is an aryl fluorinated building block.
Scientific Research Applications
Drug Discovery and Pharmacological Research : 5-Fluoro-2-nitrobenzoic acid, a related compound, is used in the synthesis of guanine-mimetic libraries. These libraries are significant for drug discovery and pharmacological research (Miller & Mitchison, 2004).
Synthesis of Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, another derivative, aids in synthesizing various heterocyclic scaffolds, which have potential applications in drug discovery. However, the synthesis of 8-membered benzodiazocine cycles with this compound remains unachieved (Křupková, Funk, Soural, & Hlaváč, 2013).
Manufacturing of Fine Chemicals and Pharmaceutical Intermediates : The continuous-flow millireactor synthesis of 5-fluoro-2-nitrobenzotrifluoride, a related compound, demonstrates a safe and efficient method potentially applicable in the commercial manufacturing of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).
Cancer Treatment : 2-(5-fluorouracil-1-yl-acetamido) acetic acid shows promise as a low-toxicity alternative to 5-FU for treating colorectal, gastric tract, and liver carcinomas (Xiong Jing, 2010).
Chemistry of Fluorinated Compounds : Various fluorinated compounds, including those derived from 5-fluorobenzimidazolyl-2-thione, exhibit potent cytotoxic effects against sensitive human breast cancer cell lines (Hutchinson et al., 2001).
Metal Analysis in Fine Particulate Matter : 4-Mercaptobenzoic acid (MBA), a structurally similar compound, is used as a highly sensitive MALDI matrix for ultratrace metal analysis, enabling rapid screening and sensitive determination of ultratrace metals in fine particulate matter (PM2.5) (Sun et al., 2021).
Safety and Hazards
5-Fluoro-2-mercaptobenzoic acid is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and a specific target organ toxicant following single exposure (Category 3, Respiratory system) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Future Directions
While specific future directions for 5-Fluoro-2-mercaptobenzoic acid are not available, it is likely that this compound will continue to be used as a building block in the synthesis of more complex molecules . Its unique properties may make it useful in the development of new pharmaceuticals or materials .
Mechanism of Action
Target of Action
It is described as an aryl fluorinated building block , which suggests it may be used in the synthesis of more complex molecules, potentially interacting with various biological targets depending on the final structure of the synthesized compound.
Mode of Action
As a building block, its mode of action would largely depend on the final compound it is used to synthesize .
Properties
IUPAC Name |
5-fluoro-2-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOZOINWBSJTER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382615 | |
Record name | 5-Fluoro-2-mercaptobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120121-07-5 | |
Record name | 5-Fluoro-2-mercaptobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120121-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-mercaptobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-mercaptobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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